molecular formula C14H19N B13248466 N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline

Cat. No.: B13248466
M. Wt: 201.31 g/mol
InChI Key: FSFITKBRPRPCQS-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline is an organic compound characterized by a cyclohexene ring attached to a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 2-methylaniline under specific conditions. One common method includes the use of a palladium-catalyzed oxidative cross-coupling reaction, which enables the efficient formation of the desired product . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the reduction of cyclohex-3-en-1-ylmethanol and subsequent coupling with 2-methylaniline .

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-ylmethanol .

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline is unique due to its specific combination of a cyclohexene ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-2-methylaniline

InChI

InChI=1S/C14H19N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-3,5-7,10,13,15H,4,8-9,11H2,1H3

InChI Key

FSFITKBRPRPCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2CCC=CC2

Origin of Product

United States

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